

Application Notes and Protocols for PIK-75 Hydrochloride in Vitro Assays

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Compound of Interest

Compound Name: *PIK-75 hydrochloride*

Cat. No.: *B1390485*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, survival, and metabolism.^{[1][2][3]} Dysregulation of this pathway is a common feature in many cancers, making PI3K α an attractive therapeutic target. ^[1] PIK-75 is a reversible, non-competitive inhibitor with respect to ATP and competitive with the PI substrate.^[4] Notably, PIK-75 also exhibits potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).^{[1][2][4]} This dual activity should be considered when designing experiments and interpreting results.^[1] These application notes provide detailed protocols for utilizing **PIK-75 hydrochloride** in various in vitro assays to investigate its effects on kinase activity, cell viability, and downstream signaling pathways.

Data Presentation

Inhibitory Activity of PIK-75 Hydrochloride

The inhibitory potency of PIK-75 has been determined against various kinases in cell-free assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Kinase Target	IC50 (nM)	Reference
p110α	5.8	[3] [4] [5]
DNA-PK	2	[1] [4] [5]
p110γ	76	[3] [4] [5]
p110δ	510	[4] [5]
p110β	1300	[3] [4] [5]
mTORC1	~1000	[6]
ATM	2300	[6]
hsVPS34	2600	[6]

Cellular Activity of PIK-75 Hydrochloride

The anti-proliferative activity of PIK-75 has been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.

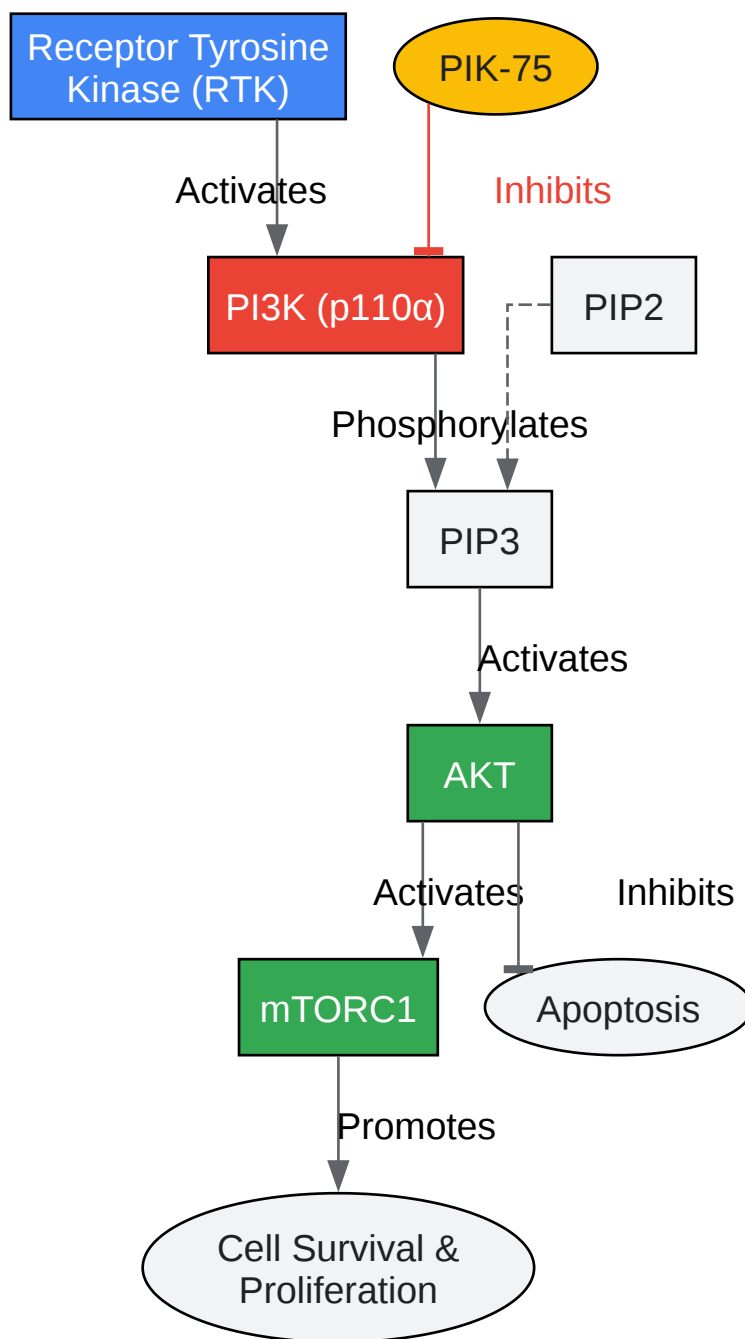
Cell Line	Cancer Type	IC50 (nM)	Reference
MV4-11	Human	3	[4]
NZOV9	Human	66	[4]
NZB5	Human	69	[4]
Mino-Re (Venetoclax-resistant)	Mantle Cell Lymphoma	1.5 - 10.9	[7]
Rec1-Re (Venetoclax-resistant)	Mantle Cell Lymphoma	1.5 - 10.9	[7]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by PIK-75

PIK-75 selectively inhibits the p110α isoform of PI3K, which is responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

[2][3][8] This leads to the downstream inhibition of AKT and mTORC1 activation, ultimately affecting cell survival and proliferation.[3][9]

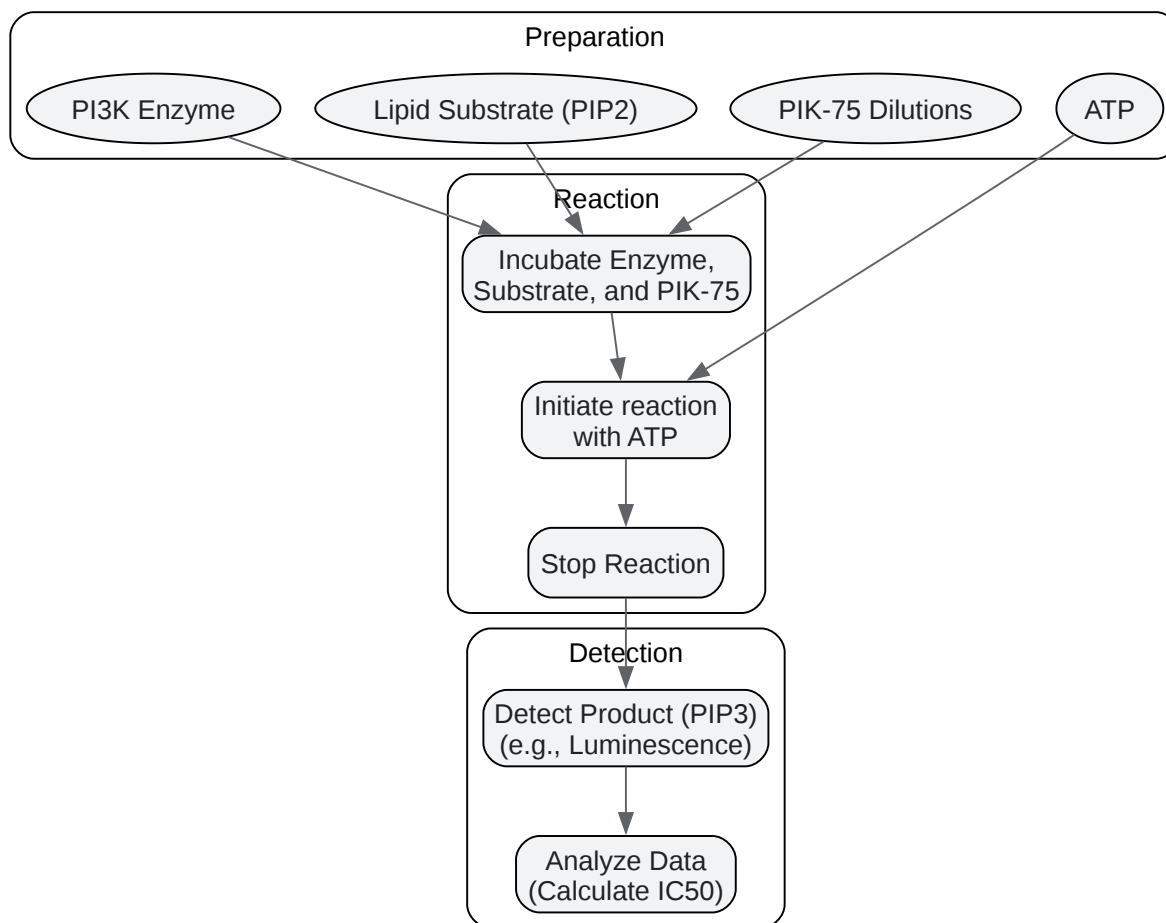


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Figure 1: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PIK-75.

Experimental Workflow for In Vitro Kinase Assay

An in vitro kinase assay is essential to determine the direct inhibitory effect of PIK-75 on the enzymatic activity of PI3K isoforms.

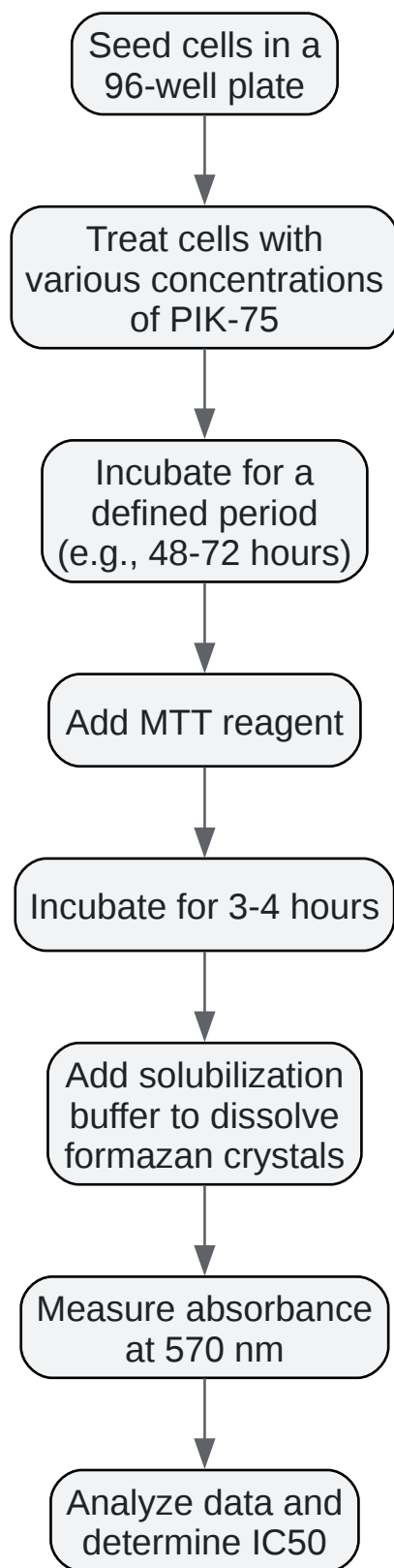


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Figure 2: General workflow for an in vitro PI3K kinase assay.

Experimental Workflow for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of PIK-75 on cell viability and proliferation.

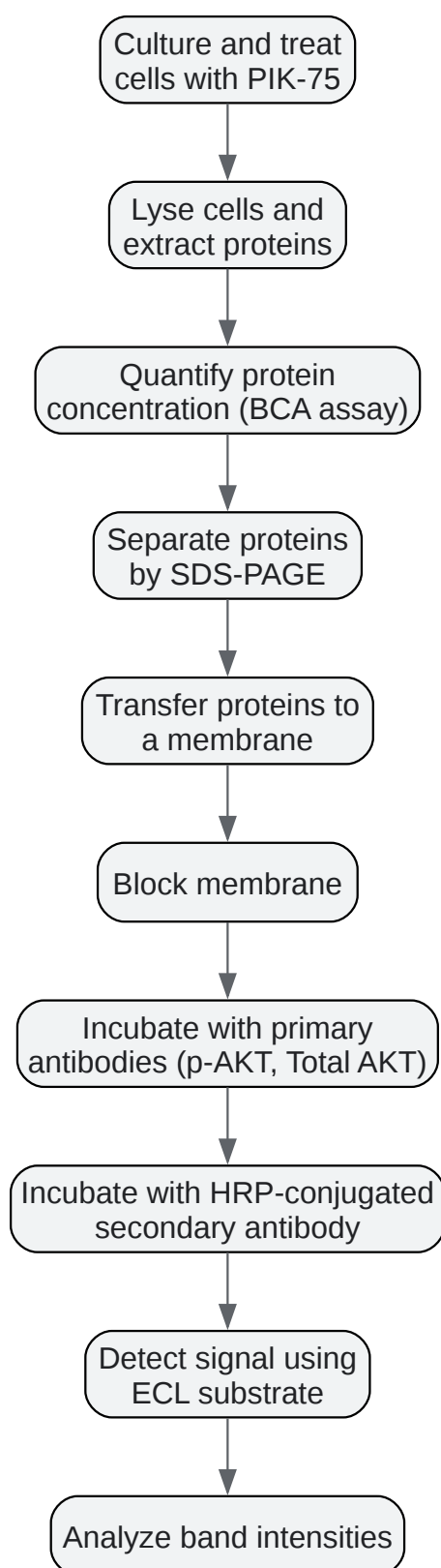


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Figure 3: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow for Western Blot Analysis of p-AKT

Western blotting is used to detect changes in the phosphorylation status of downstream targets of PI3K, such as AKT, following treatment with PIK-75.[\[10\]](#)



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Figure 4: Workflow for Western blot analysis of p-AKT.

Experimental Protocols

Preparation of PIK-75 Hydrochloride Stock Solution

- Reconstitution: Prepare a 10 mM stock solution of **PIK-75 hydrochloride** in dimethyl sulfoxide (DMSO).^[4]^[9] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.89 mg of **PIK-75 hydrochloride** (Molecular Weight: 488.75 g/mol) in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.^[4]

In Vitro Kinase Assay

This protocol provides a general method for determining the IC₅₀ value of PIK-75 against PI3K isoforms.

Materials:

- Recombinant PI3K enzyme (e.g., p110α/p85α)
- Lipid substrate (e.g., PIP2)
- **PIK-75 hydrochloride**
- ATP
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well white opaque plates

Procedure:

- Prepare serial dilutions of **PIK-75 hydrochloride** in kinase assay buffer.
- Add the PI3K enzyme to each well of a 96-well plate (except for the no-enzyme control).^[11]
- Add the serially diluted PIK-75 or vehicle control (DMSO) to the respective wells.^[11]

- Add the lipid substrate to all wells.[\[11\]](#)
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding ATP to all wells.[\[11\]](#)
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[\[11\]](#)
- Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.[\[11\]](#)
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each PIK-75 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of PIK-75 on cell proliferation.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **PIK-75 hydrochloride** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[\[4\]](#)

Procedure:

- Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[\[9\]](#)

- The next day, treat the cells with various concentrations of **PIK-75 hydrochloride**. Include a vehicle control (DMSO).[\[9\]](#)
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[\[9\]](#)
- Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[\[9\]](#)
- Incubate the plate overnight at 37°C.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[\[4\]](#)
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (p-AKT) as a marker of PI3K pathway inhibition.[\[8\]](#)[\[10\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **PIK-75 hydrochloride** stock solution
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
- HRP-conjugated secondary antibody

- ECL substrate

Procedure:

- Seed cells in 6-well plates and allow them to attach.
- Serum-starve the cells for several hours to reduce basal AKT phosphorylation.[2]
- Pre-treat the cells with various concentrations of **PIK-75 hydrochloride** for 1-2 hours.[2]
- Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.[2]
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2][12]
- Determine the protein concentration of the lysates using a BCA assay.[12]
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
- Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[11]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.[9][11]
- Strip the membrane and re-probe for total AKT and a loading control (e.g., β -actin or GAPDH) to normalize the data.[11]
- Quantify the band intensities to determine the relative levels of p-AKT to total AKT.[9]

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